5-Methoxy-3-methylisoxazole-4-carboxylic acid
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Overview
Description
5-Methoxy-3-methylisoxazole-4-carboxylic acid is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing three carbon atoms, one nitrogen atom, and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-3-methylisoxazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the cycloaddition reaction, where a nitrile oxide reacts with an alkyne to form the isoxazole ring. This reaction can be catalyzed by metals such as copper (Cu) or ruthenium (Ru), although metal-free synthetic routes are also being explored to reduce costs and environmental impact .
Industrial Production Methods: Industrial production of this compound may involve large-scale cycloaddition reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 5-Methoxy-3-methylisoxazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
5-Methoxy-3-methylisoxazole-4-carboxylic acid has a wide range of applications in scientific research:
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the development of new materials and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 5-Methoxy-3-methylisoxazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
5-Methylisoxazole-3-carboxylic acid: This compound shares a similar isoxazole ring structure but lacks the methoxy group, which can influence its reactivity and applications.
5-Phenylisoxazole-3-carboxylic acid:
Uniqueness: 5-Methoxy-3-methylisoxazole-4-carboxylic acid is unique due to its specific functional groups, which confer distinct chemical and biological properties. The methoxy group can enhance the compound’s solubility and reactivity, making it a valuable intermediate in various synthetic and research applications.
Properties
Molecular Formula |
C6H7NO4 |
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Molecular Weight |
157.12 g/mol |
IUPAC Name |
5-methoxy-3-methyl-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C6H7NO4/c1-3-4(5(8)9)6(10-2)11-7-3/h1-2H3,(H,8,9) |
InChI Key |
FASXICSJKOGZRG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=C1C(=O)O)OC |
Origin of Product |
United States |
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